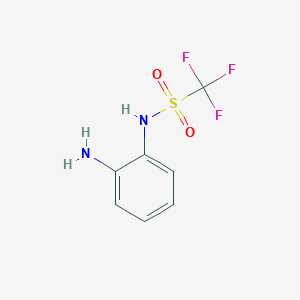

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide

Description

Properties

IUPAC Name |

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYOORODQNBACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets, leading to changes in cellular processes. More research is needed to elucidate the exact mechanisms.

Biochemical Pathways

It’s plausible that the compound could influence various biochemical pathways, given its potential interaction with multiple targets. The downstream effects of these interactions would depend on the specific pathways involved.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile.

Result of Action

Given the compound’s potential interaction with various targets, it’s likely that it could induce a range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide interacts with its targets and exerts its effects. .

Biochemical Analysis

Biochemical Properties

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase enzymes, which are crucial for regulating gene expression by modifying chromatin structure. This interaction leads to changes in the acetylation status of histones, thereby influencing gene transcription. Additionally, this compound can bind to specific proteins involved in cell signaling pathways, affecting their activity and downstream signaling events.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce cell cycle arrest and apoptosis by altering the expression of genes involved in these processes. Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to histone deacetylase enzymes, inhibiting their activity and leading to increased acetylation of histones. This change in histone acetylation status results in altered gene expression patterns. Additionally, this compound can interact with other biomolecules, such as transcription factors and signaling proteins, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into the nucleus, where it can exert its effects on gene expression and chromatin structure. Additionally, the distribution of this compound in tissues can affect its overall bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound can localize to the nucleus, where it interacts with histone deacetylase enzymes and other nuclear proteins. This subcellular localization is essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Biological Activity

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

This compound features a unique trifluoromethanesulfonyl group attached to an amino-substituted phenyl ring. This structure influences its chemical reactivity and biological interactions. The compound is classified under sulfonamides, which are known for their broad range of biological activities.

The primary mechanism through which this compound exerts its biological effects is by inhibiting histone deacetylases (HDACs). HDACs are crucial in regulating gene expression by modifying chromatin structure. Inhibition of these enzymes leads to increased acetylation of histones, resulting in altered gene expression patterns that can affect cellular processes such as apoptosis and cell cycle regulation in cancer cells.

Anticancer Properties

Research indicates that this compound has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating gene expression related to cell survival and proliferation. The compound's ability to alter histone acetylation levels makes it a candidate for further investigation in cancer therapy.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have demonstrated that it can inhibit enzymes involved in the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators. This property positions it as a potential therapeutic agent for inflammatory diseases.

CNS Activity

This compound also shows promise in central nervous system (CNS) applications. Its structural similarity to other sulfonamide derivatives suggests potential anti-anxiety and neuroprotective effects. Preclinical studies have indicated that compounds within this class may enhance glutamate receptor function, which is crucial for cognitive processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated potent inhibition of HDAC activity with IC50 values in the low nanomolar range. Increased histone acetylation was observed in treated cells. |

| Study 2 | Reported anti-inflammatory effects through inhibition of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis. |

| Study 3 | Evaluated the compound's neuroprotective effects in animal models of neurodegenerative diseases; showed improved cognitive function and reduced neuronal death. |

Stability and Dosage Effects

The stability of this compound under various conditions affects its biological activity. Laboratory studies indicate that its stability varies with pH and temperature; optimal conditions maintain its efficacy over time. Furthermore, dosage studies reveal that lower concentrations exhibit significant therapeutic effects with minimal adverse reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₇F₃N₂O₂S

- Molecular Weight : 240.21 g/mol

- CAS Number : 53718-45-9

The compound features a sulfonamide functional group which contributes to its biological activity and reactivity in organic synthesis.

Medicinal Chemistry Applications

N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide has shown promise in various therapeutic contexts:

- Histone Deacetylase Inhibition : It inhibits histone deacetylase (HDAC) enzymes, leading to increased histone acetylation and modulation of gene expression. This property is particularly relevant in cancer therapy, where HDAC inhibitors can induce cell cycle arrest and apoptosis in tumor cells.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in the arachidonic acid pathway. This action reduces the production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

- Central Nervous System Activity : Preliminary studies indicate that it may enhance glutamate receptor function, which is crucial for cognitive processes. This suggests potential applications in treating neurodegenerative diseases and anxiety disorders.

Organic Synthesis Applications

This compound serves as a valuable reagent in organic chemistry:

- Catalytic Role : It is used as a catalyst or additive in various organic reactions such as Michael addition, Friedel-Crafts reactions, and Diels-Alder reactions. Its strong NH-acidity and lipophilicity make it an effective catalyst in synthesizing complex organic molecules .

- Fluorination Reactions : The compound can be utilized in electrophilic fluorination processes to prepare fluorinated intermediates valuable for pharmaceuticals and agricultural chemicals. This includes the synthesis of fluorinated aniline derivatives .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across different applications:

Stability and Dosage Effects

Research indicates that the stability of this compound varies with environmental conditions such as pH and temperature. Optimal conditions are crucial for maintaining its efficacy over time. Dosage studies reveal that lower concentrations can exert significant therapeutic effects with minimal adverse reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoromethanesulfonamides exhibit diverse properties depending on their substituents. Below is a comparative analysis based on structural analogs from the evidence:

Table 1: Key Properties of Selected Trifluoromethanesulfonamides

Key Observations:

Synthetic Yields : Substituent steric and electronic effects significantly impact yields. For example, sterically hindered aryl groups (e.g., bis(3-methoxyphenyl)methyl in ) achieve 84% yield, while less hindered analogs (e.g., cyclohexenylmethyl in ) yield 46%.

Biological Activity: MRK-560 () demonstrates substituent-dependent selectivity in gamma-secretase inhibition, avoiding off-target Notch pathway effects. The 2-aminophenyl group in the target compound may similarly modulate selectivity.

Material Science Applications: Bicyclic derivatives () are valued in photoresist technology due to their thermal stability and solubility, properties influenced by trifluoromethyl groups.

Metabolic Impact : N-(2,6-diethylphenyl)-trifluoromethanesulfonamide () alters fatty acid excretion, suggesting substituent-dependent interactions with metabolic enzymes.

Research Findings and Trends

- Medicinal Chemistry: Trifluoromethanesulfonamides with bulky substituents (e.g., MRK-560) show promise in targeting amyloid-beta pathways without Notch interference .

- Catalysis : Palladium-catalyzed reactions benefit from electron-withdrawing trifluoromethyl groups, enhancing reaction rates and enantioselectivity ().

- Environmental and Safety Considerations : Some derivatives (e.g., thiophenium salts in ) require stringent handling due to acute toxicity and environmental persistence.

Preparation Methods

Reaction of 2-Aminophenyl with Trifluoromethanesulfonyl Chloride

- Starting Materials:

- 2-Aminophenyl (or 2-aminophenol derivatives)

- Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

- Solvent: Commonly used solvents include dichloromethane (CH₂Cl₂) or other aprotic solvents

- Base: Triethylamine (Et₃N) or similar organic bases are used to scavenge HCl formed during the reaction

- Conditions:

- The reaction is typically carried out at low temperatures (0–5 °C) initially to control the exothermic nature

- Stirring under inert atmosphere (nitrogen or argon) to prevent moisture interference

- Reaction time can range from 1 to several hours depending on scale and conditions

- Workup:

- After completion, the reaction mixture is quenched with water or aqueous acid/base to remove impurities

- Organic layer is separated, washed, dried over anhydrous magnesium sulfate or sodium sulfate

- Purification is achieved by recrystallization or column chromatography to obtain the sulfonamide compound in high purity

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-Aminophenyl + CF₃SO₂Cl | Base (e.g., Et₃N), CH₂Cl₂, 0–5 °C, inert atmosphere | This compound | Sulfonamide bond formation via nucleophilic substitution |

Research Findings and Optimization

- Yield: The reaction typically affords moderate to high yields (50–80%) depending on reaction parameters and purity of starting materials.

- Purity: Analytical data confirm purity ≥95%, suitable for biochemical and pharmacological studies.

- Stability: The compound is stable under standard laboratory conditions with minimal degradation noted over time.

- Alternative Methods: While the direct reaction with trifluoromethanesulfonyl chloride is the most common, alternative synthetic routes involving sulfonylation of protected aminophenyl derivatives followed by deprotection have been explored to improve selectivity and yield, though these are less common in routine synthesis.

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Description/Value |

|---|---|

| Starting material purity | ≥98% 2-Aminophenyl |

| Reagent | Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) |

| Base | Triethylamine (1.1–1.5 equivalents) |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | 0 to 5 °C during addition, then room temp |

| Reaction time | 2–4 hours |

| Yield | 50–80% |

| Purification | Recrystallization or silica gel chromatography |

| Product purity | ≥95% |

| Molecular weight | 240.21 g/mol |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-aminophenyl)-1,1,1-trifluoromethanesulfonamide and its derivatives?

- Methodology : The compound is typically synthesized via a two-step process:

Sulfonylation : React 2-aminophenol derivatives with trifluoromethanesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) to form the sulfonamide core.

Functionalization : Introduce substituents (e.g., benzyloxy, methoxy, or acyl groups) at the amino or hydroxyl positions using coupling agents like dioxane/K₂CO₃ or methyl iodide .

- Characterization : Confirmed via H NMR, F NMR, and C NMR spectroscopy, with cross-referencing to literature data for purity validation .

Q. How do researchers evaluate the biological activity of this compound in cancer models?

- Experimental Design :

- Cell Lines : Use SKBR3 (breast cancer) and SKOV3 (ovarian cancer) cell lines cultured in RPMI1640 medium.

- Viability Assays : Perform MTT or similar assays to measure proliferation inhibition. Derivatives (e.g., A4-A6) have shown reduced cell viability at IC₅₀ values <10 µM, with structure-activity relationships (SAR) linked to substituent electronegativity .

- Controls : Include untreated cells and reference drugs (e.g., cisplatin) for comparative analysis.

Advanced Research Questions

Q. What strategies address enantioselective synthesis challenges for chiral derivatives of this compound?

- Catalytic Methods :

- Use palladium-catalyzed cycloadditions with benzyltriflamides and allenes to access enantioenriched isoquinolines. Chiral ligands (e.g., METAMORPhos) enable enantiomeric excess (ee) >90% .

- Photochemical trifluoromethylimination via energy transfer (EnT) processes under metal-free conditions, employing N-(diphenylmethylene)-1,1,1-trifluoromethanesulfonamide as a bifunctional reagent .

Q. How does this compound interact with therapeutic targets like gamma-secretase or COX-2?

- Mechanistic Studies :

- Gamma-Secretase Inhibition : Radiolabeled assays in transgenic mouse models (e.g., Tg2576) demonstrate reduced amyloid plaque deposition without Notch pathway toxicity. Pharmacokinetic profiling shows CNS penetration and dose-dependent Aβ40/42 modulation .

- COX-2 Selectivity : Molecular docking and IC₅₀ comparisons with celecoxib analogs reveal that the trifluoromethanesulfonamide group enhances COX-2 affinity by forming hydrogen bonds with Val523 and Ser530 residues .

Q. What analytical challenges arise in quantifying metabolic byproducts of this compound?

- Metabolomics Workflow :

- Sample Preparation : Derivatize metabolites (e.g., with BSTFA) to enhance GC-MS detectability.

- Data Interpretation : Address signal heterogeneity (e.g., multiple features for single metabolites like phytol) using random forest/Boruta algorithms to prioritize significant excreted species (e.g., N-(2,6-diethylphenyl) derivatives) .

- Validation : Spike-in stable isotope-labeled standards to correct for derivatization variability.

Methodological Challenges and Solutions

Q. How to resolve discrepancies in biological activity between in vitro and in vivo models?

- Case Example : Derivatives showing potent in vitro cytotoxicity (e.g., A4-A6) may exhibit reduced efficacy in vivo due to poor bioavailability.

- Solutions :

- Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility.

- PK/PD Modeling : Correlate plasma half-life (t₁/₂) with tumor regression rates in xenograft models .

Q. What computational tools predict SAR for trifluoromethanesulfonamide-based inhibitors?

- In Silico Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.